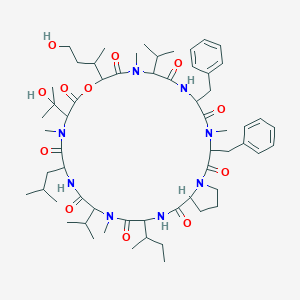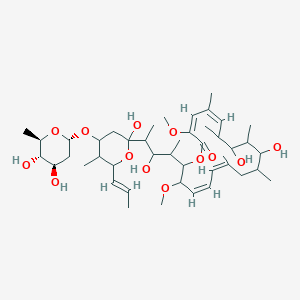![molecular formula C20H18FN5O2S B234017 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide involves the inhibition of various enzymes and signaling pathways involved in cancer and inflammation. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of various kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been found to modulate the immune system, enhancing the activity of immune cells such as T-cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide in lab experiments include its potent anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide. These include further studies to determine its safety and efficacy in vivo, the development of novel derivatives with improved potency and selectivity, and the exploration of its potential applications in other fields such as neuroscience and infectious diseases.
Conclusion:
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide is a chemical compound with significant potential in various scientific research applications. Its potent anti-cancer and anti-inflammatory properties make it a potential candidate for the treatment of cancer and inflammatory diseases. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide involves the reaction of 4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with 2-fluorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases.
Eigenschaften
Produktname |
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide |
|---|---|
Molekularformel |
C20H18FN5O2S |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-(2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C20H18FN5O2S/c1-2-17-23-24-20-26(17)25-19(29-20)14-9-7-13(8-10-14)11-22-18(27)12-28-16-6-4-3-5-15(16)21/h3-10H,2,11-12H2,1H3,(H,22,27) |
InChI-Schlüssel |
FARCOMSZTWUPPS-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4F |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)

![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)

![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)


![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
